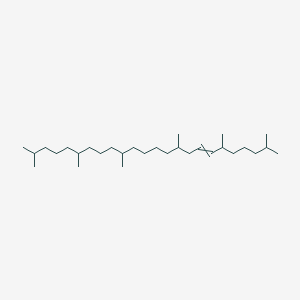

2,6,10,15,19,23-hexamethyltetracos-7-ene

CAS No.: 68629-07-2

Cat. No.: VC18450142

Molecular Formula: C30H60

Molecular Weight: 420.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68629-07-2 |

|---|---|

| Molecular Formula | C30H60 |

| Molecular Weight | 420.8 g/mol |

| IUPAC Name | 2,6,10,15,19,23-hexamethyltetracos-7-ene |

| Standard InChI | InChI=1S/C30H60/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h13,23,25-30H,9-12,14-22,24H2,1-8H3 |

| Standard InChI Key | WTFIBNFIISRGHJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCC(C)CCCC(C)CCCCC(C)CC=CC(C)CCCC(C)C |

Introduction

2,6,10,15,19,23-Hexamethyltetracos-7-ene is a hydrocarbon compound with the molecular formula C30H60. It is classified as a linear alkene due to its structure featuring a long carbon chain with a double bond located at the seventh carbon atom from one end of the chain. This compound is also known by various synonyms, including pentahydrosqualene and tetracosene, and is identified by its CAS number 68629-07-2 and EINECS number 271-913-1 .

Synthesis and Reactivity

The synthesis of 2,6,10,15,19,23-hexamethyltetracos-7-ene typically involves controlled conditions to manage the formation of isomers and ensure high yields of the desired alkene. Catalysts such as nickel or palladium may be utilized to facilitate these reactions efficiently.

Applications and Research Findings

2,6,10,15,19,23-Hexamethyltetracos-7-ene has several applications in scientific research, particularly in the fields of chemistry and biochemistry. Its unique structure and properties make it of interest for studying alkene reactivity and for potential applications in materials science or pharmaceuticals.

Table: Potential Applications and Research Areas

| Application/Research Area | Description |

|---|---|

| Alkene Reactivity Studies | Investigating how steric effects influence reaction rates and mechanisms. |

| Materials Science | Potential use in developing new materials due to its alkene properties. |

| Biochemistry | Studying its interactions with biological systems and potential biological activities. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume